N2-Acetylaciclovir

Beschreibung

Contextualization within Acyclovir (B1169) and Nucleoside Analog Research

Nucleoside analogs are a significant class of antiviral agents that function by mimicking the natural building blocks of DNA and RNA, thereby interfering with viral replication nih.govazolifesciences.com. Acyclovir (ACV), a synthetic acyclic purine (B94841) nucleoside analog, is a prime example, widely used for treating infections caused by herpes simplex virus (HSV) and varicella zoster virus (VZV) alquds.eduresearchgate.netdrugbank.com.

Despite its efficacy, acyclovir exhibits relatively low oral bioavailability, typically ranging from 10% to 20% alquds.eduresearchgate.net. This limitation has driven extensive research into the development of acyclovir prodrugs and derivatives aimed at improving its absorption and pharmacokinetic profile alquds.eduresearchgate.netresearchgate.net. N2-Acetylaciclovir fits into this research landscape as a chemically modified form of acyclovir, explored for its potential properties.

Nucleoside analogs, including acyclovir, typically exert their antiviral effects after intracellular phosphorylation by viral and/or cellular kinases to their active triphosphate forms nih.govazolifesciences.com. These triphosphates then inhibit viral polymerases or are incorporated into the nascent viral DNA or RNA, leading to chain termination or errors nih.govazolifesciences.com. Research into derivatives like this compound helps to understand how chemical modifications influence cellular uptake, metabolism, and ultimately, the bioavailability and activity of the parent drug.

Role as a Chemical Entity in Antiviral Drug Development

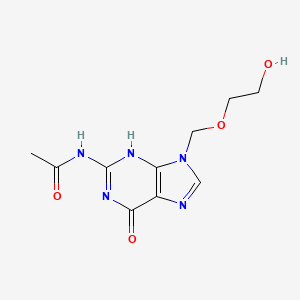

This compound serves as a chemical entity in the exploration of acyclovir modification strategies. Specifically, it represents acetylation at the N2 position of the guanine (B1146940) base of acyclovir. This modification alters the physicochemical properties of the molecule compared to the parent compound.

The introduction of an acetyl group at the 2-NH2 position of acyclovir in this compound has been noted to affect its basic character, hindering it compared to acyclovir. While acyclovir's weak basic properties are attributed to the imidazole (B134444) moiety and the 2-NH2 group, this compound primarily exhibits acidic properties, localized at the oxygen atom epdf.pubresearchgate.netwdh.ac.id. This change in acid-base behavior can influence factors such as solubility, lipophilicity (log P), and interactions with biological membranes and transporters, all of which are critical considerations in drug development epdf.pubresearchgate.net.

As a potential prodrug or intermediate, this compound's role in antiviral drug development lies in investigating whether this specific modification can lead to improved absorption or altered metabolic pathways that ultimately yield the active acyclovir within the body. The synthesis and characterization of such derivatives are fundamental steps in the rational design of new antiviral agents or improved formulations of existing ones researchgate.netsouthernresearch.org.

Historical Perspective of its Discovery and Initial Characterization

The historical context of this compound is linked to the broader efforts to synthesize and modify acyclovir following its discovery. Acyclovir was first described in 1978 jst.go.jp. The subsequent recognition of its limited oral bioavailability spurred research into prodrugs and derivatives alquds.eduresearchgate.netresearchgate.net.

This compound, along with other acetylated forms like O-acetylaciclovir and N2,O-diacetylaciclovir, emerged during these synthetic investigations aimed at finding more efficiently absorbed variants researchgate.netjst.go.jpresearchgate.net. Early synthetic routes for acyclovir sometimes involved diacetylated intermediates like N2,O-diacetylacyclovir, from which this compound could be obtained through selective deacetylation researchgate.netjst.go.jpresearchgate.net.

A synthesis of this compound and 6-deoxyacyclovir was reported in 1990 medchemexpress.comnih.gov. This highlights that by the late 1980s and early 1990s, this compound was being specifically synthesized and characterized as part of the ongoing research into acyclovir derivatives and potential prodrugs. Studies from this period focused on developing convenient and economical synthesis methods for acyclovir and related compounds, including this compound researchgate.netjst.go.jpresearchgate.net.

The initial characterization of this compound would have involved determining its chemical structure, likely through spectroscopic methods such as NMR, and evaluating its basic physicochemical properties, including solubility and potentially its stability under various conditions relevant to pharmaceutical development epdf.pubresearchgate.net. Research comparing the pKa values of this compound, acyclovir, and deoxyacyclovir provided insights into how the N2-acetylation affects the molecule's ionization behavior epdf.pubresearchgate.net.

While this compound itself may not have become a widely adopted clinical drug, its investigation contributed valuable data to the understanding of acyclovir chemistry and the strategies for developing improved antiviral compounds, paving the way for the successful development of other acyclovir prodrugs such as valacyclovir (B1662844) alquds.edu.

Data Table: Selected Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃N₅O₄ | Computed by PubChem nih.gov |

| Molecular Weight | 267.24 g/mol | Computed by PubChem nih.gov |

| Monoisotopic Mass | 267.09675391 Da | Computed by PubChem nih.gov |

| XLogP3 | -1.7 | Computed by XLogP3 nih.gov |

| pKa (acidic) | Properties present | Titration in aqueous medium epdf.pub |

| pKa (basic) | Properties hindered | Titration in aqueous medium epdf.pub |

Note: XLogP3 is a computed property representing the octanol-water partition coefficient, an indicator of lipophilicity.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,16H,2-3,5H2,1H3,(H2,12,13,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMINGJGFGSDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149146 | |

| Record name | N2-Acetylaciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110104-37-5 | |

| Record name | N-Acetylacyclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110104-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetylaciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110104375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetylaciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-ACETYLACICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G007Q63G24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to N2-Acetylaciclovir

The synthesis of this compound is often achieved through the selective deacetylation of N2,O-Diacetylaciclovir. Several routes have been explored to synthesize acetylated acyclovir (B1169) derivatives, which then serve as precursors to this compound.

Precursor Compounds and Reaction Conditions

A key precursor in the synthesis of acetylated acyclovir derivatives, including N2,O-Diacetylaciclovir, is diacetylguanine. Diacetylguanine can be prepared by the acetylation of guanine (B1146940) using acetic anhydride (B1165640). One method involves reacting guanine with acetic anhydride in N,N-dimethylacetamide, yielding diacetylguanine in high yield google.com. Another approach uses acetic anhydride and acetic acid with phosphoric acid as a catalyst for the acetylation of guanine google.comvjs.ac.vn.

The subsequent step typically involves the condensation of diacetylguanine with a compound providing the acyclic chain of acyclovir, such as 2-oxo-1,4-butanediol diacetate (also referred to as "dioxolane diacetate" or 1-acetyl-2-acetylmethoxy-ethyleneglycol) google.comvjs.ac.vnnih.gov. This reaction is often catalyzed by an acid. Matsumoto et al. studied this reaction using p-toluenesulfonic acid in dimethyl sulfoxide (B87167) (DMSO) to produce N2,O-Diacetylaciclovir vjs.ac.vnnih.gov. Other acid catalysts tested include sulfanilic acid, p-nitrobenzenesulfonic acid, 2,4-dinitrobenzene sulfonic acid, iron(II) sulfate, and zinc chloride, with p-toluenesulfonic acid and sulfanilic acid showing high catalytic activity google.com. Solvents like DMSO and toluene (B28343) have been used for this condensation google.comnih.gov.

Selective deacetylation of N2,O-Diacetylaciclovir is then performed to obtain this compound. Treatment of N2,O-Diacetylaciclovir with aqueous ammonium (B1175870) hydroxide (B78521) has been reported to yield this compound google.comthieme-connect.com.

Regioselective Synthesis Approaches

Achieving regioselectivity is crucial in the synthesis of acetylated acyclovir derivatives to ensure acetylation occurs at desired positions (N2 or the hydroxyl group on the acyclic chain). The synthesis of acyclovir itself from guanine often involves protecting groups to direct alkylation to the N9 position of guanine google.comvjs.ac.vn. In the context of acetylated derivatives, the starting material, diacetylguanine, already has the N2 and N9 positions protected by acetyl groups, although the N9 acetyl is typically introduced during the reaction with the acyclic synthon precursor google.com.

The selective deacetylation of N2,O-Diacetylaciclovir is a key step for obtaining either this compound or O-Acetylaciclovir regioselectively thieme-connect.comresearchgate.netjst.go.jp. Treatment of N2,O-Diacetylaciclovir with aqueous ammonium (pH 11.6) has been shown to yield this compound thieme-connect.com. Conversely, using methanolic sodium methoxide (B1231860) at room temperature leads to O-Acetylaciclovir thieme-connect.com. This demonstrates that the choice of base and solvent plays a critical role in the regioselectivity of the deacetylation step.

Research has also explored regioselective acylation of acyclovir to produce specific acetylated forms. For instance, lipase (B570770) enzymes have been investigated for their ability to selectively acylate acyclovir. Lipase PS 'Amano' in DMSO has shown selectivity for acylating the amino group (N2), while Candida antarctica lipase B (CAL-B) in pyridine (B92270) or acetone (B3395972) exhibited chemoselectivity towards the primary hydroxyl group researchgate.net.

Synthesis of this compound Analogues and Related Acetylated Acyclovir Forms

Beyond this compound, other acetylated forms of acyclovir, such as N2,O-Diacetylaciclovir and O-Acetylaciclovir, are important, either as intermediates or as related compounds for study.

N2,O-Diacetylaciclovir Synthesis

N2,O-Diacetylaciclovir is a common intermediate in the synthesis of acyclovir and its acetylated derivatives. It is typically synthesized by the condensation of N,N'-diacetylguanine with 2-oxo-1,4-butanediol diacetate vjs.ac.vnnih.govgoogle.com. This reaction is often catalyzed by acids like p-toluenesulfonic acid in solvents such as DMSO or toluene vjs.ac.vnnih.gov. Matsumoto et al. reported the preparation of N2,O-Diacetylaciclovir by the condensation of diacetylguanine and 2-oxo-1,4-butanediol diacetate in the presence of p-toluenesulfonic acid in DMSO vjs.ac.vnnih.gov. Variations in reaction conditions, including solvent and catalyst, have been studied to optimize the yield and minimize the formation of isomers like N7,O-diacetylacyclovir nih.govthieme-connect.com.

O-Acetylaciclovir Synthesis

O-Acetylaciclovir can be synthesized by the selective deacetylation of N2,O-Diacetylaciclovir. As mentioned earlier, treatment of N2,O-Diacetylaciclovir with methanolic sodium methoxide at room temperature has been reported to selectively remove the acetyl group from the hydroxyl function, yielding O-Acetylaciclovir thieme-connect.com. O-Acetylaciclovir is also known as Aciclovir EP Impurity A and Acyclovir USP Related Compound A synzeal.com.

Another method for synthesizing O-acetylated acyclovir derivatives involves the acid anhydride esterification of acyclovir. A series of 2'-(O-acyl) derivatives of acyclovir were synthesized this way researchgate.net.

Derivatization Strategies for this compound Analogues

Derivatization strategies for this compound could involve further modifications of the molecule to explore changes in its properties. While the provided search results primarily focus on the synthesis and deacetylation of acetylated acyclovir forms, the broader context of acyclovir derivatization offers insights into potential strategies.

Acyclovir itself has been a subject of various derivatization efforts, particularly to improve its pharmacokinetic properties, such as oral absorption thieme-connect.comresearchgate.net. These strategies have included the synthesis of ester prodrugs, often targeting the hydroxyl group on the acyclic chain thieme-connect.comresearchgate.net. Amino acid esters of acyclovir have been synthesized as water-soluble prodrugs researchgate.net.

Given that this compound retains the hydroxyl group on the acyclic chain, similar esterification strategies could potentially be applied to this position. Additionally, modifications to the acetyl group on the N2 position or further functionalization of the purine (B94841) ring could be considered, although specific examples of such derivatizations directly on isolated this compound were not prominently detailed in the search results. The synthesis of N-acylacyclovir derivatives from N,O-diacylacyclovir using regioselective deacylation procedures highlights the potential for manipulating acyl groups on both the N2 and O positions researchgate.net.

Biopharmaceutical and Biochemical Characterization of N2 Acetylaciclovir

Ionization Properties and pKa Determination

The ionization properties of a drug molecule, quantified by its acid dissociation constant (pKa), significantly influence its solubility, lipophilicity, protein binding, and permeability across biological membranes. wikipedia.orgguidetopharmacology.org Determining the pKa of N2-Acetylaciclovir is therefore essential for predicting its pharmacokinetic behavior. wikipedia.org

Spectrophotometric Methods for pKa Analysis

Spectrophotometric methods are commonly employed for the determination of pKa values, particularly for compounds that exhibit changes in their UV-Vis absorption spectra upon ionization. wikipedia.orgguidetopharmacology.orgnih.govuni-heidelberg.deciteab.com This technique involves measuring the absorbance of the compound across a range of pH values. wikipedia.orgnih.govuni-heidelberg.de As the pH changes, the equilibrium between the ionized and non-ionized forms of the molecule shifts, leading to corresponding changes in the absorbance spectrum. wikipedia.orguni-heidelberg.de By plotting the absorbance at specific wavelengths against pH, a sigmoid curve is typically obtained. guidetopharmacology.orguni-heidelberg.de The inflection point of this curve corresponds to the pKa value, where the concentrations of the acidic and basic species are equal. guidetopharmacology.org

A study has reported the determination of the ionization constant (pKa) for this compound using a spectrophotometric method. chem960.com This indicates that this compound exhibits pH-dependent changes in its UV-Vis spectrum, making it amenable to this analytical technique for pKa determination.

Comparative Analysis of pKa Values with Acyclovir (B1169) and Deoxyacyclovir

A comparative analysis of the pKa value of this compound with those of related compounds, such as acyclovir and deoxyacyclovir, provides insights into how the N2-acetylation affects the ionization behavior of the molecule. A study compared the pKa value obtained for this compound with previously reported pKa values for acyclovir and deoxyacyclovir. chem960.com This comparison was undertaken to understand the influence of the structural differences, specifically the N2-acetyl group in this compound and the absence of the 6-oxo group in deoxyacyclovir compared to acyclovir, on their respective ionization constants. While the specific numerical pKa values for all three compounds were not available in the provided search snippets, the study confirms that such a comparative analysis has been performed using spectrophotometrically determined data for this compound and existing data for acyclovir and deoxyacyclovir. chem960.com

Metabolic Stability and Biotransformation Pathways

Understanding the metabolic fate of this compound is crucial for evaluating its efficacy as a prodrug and predicting its in vivo performance. Metabolic stability refers to the extent to which a compound is broken down by enzymatic or non-enzymatic processes in a biological system. Biotransformation pathways describe the specific routes and reactions by which the compound is metabolized.

Enzymatic Hydrolysis Studies

As an N-acetyl derivative, this compound contains an amide functional group. Amides can be susceptible to hydrolysis, particularly enzymatic hydrolysis mediated by hydrolases such as esterases. epa.gov While no specific studies on the enzymatic hydrolysis of this compound were found in the provided search results, general research indicates that amide hydrolysis is a potential metabolic pathway. epa.gov Studies on the enzymatic hydrolysis of other acetylated compounds, such as glucose derivatives, demonstrate the principle of enzymatic cleavage of acetyl groups. mims.com Given that this compound is designed as a prodrug of acyclovir, enzymatic hydrolysis of the N2-acetyl group is a likely biotransformation pathway leading to the release of the active drug, acyclovir. However, specific experimental data detailing the enzymes involved or the rate of hydrolysis for this compound were not available in the reviewed literature.

Investigation of In Vivo Conversion Pathways

This compound is recognized as a prodrug of acyclovir. nih.govmetabolomicsworkbench.org Prodrugs are typically designed to have improved pharmacokinetic properties compared to the parent drug and are converted in vivo to the active form through metabolic processes. The intended in vivo conversion pathway for this compound is likely the hydrolysis of the N2-acetyl group to yield acyclovir. This conversion would enable the delivery of acyclovir to the site of action. While the search results confirm this compound's status as an acyclovir prodrug, detailed investigations specifically outlining the complete in vivo conversion pathways, including intermediate metabolites (other than acyclovir) or the specific tissues and enzymes involved in humans, were not found within the provided snippets. nih.gov General information on antiviral prodrugs suggests that conversion can occur through various enzymatic processes in different organs.

Permeability and Membrane Transport Studies

The ability of this compound to cross biological membranes is a critical factor influencing its absorption, distribution, and cellular uptake. Membrane permeability is affected by a compound's physicochemical properties, including its ionization state and lipophilicity. wikipedia.org Transport across membranes can occur through passive diffusion or via active transport mechanisms mediated by specific membrane proteins.

In Vitro Permeation Characteristics

In vitro studies investigating the properties of this compound have included evaluations of its partitioning behavior. One study examined the partitioning and solubility of several guanine (B1146940) derivatives, including acyclovir, deoxyaciclovir, and this compound, in octanol (B41247)/water systems. This research indicated that this compound did not exhibit interaction in aqueous and octanol solutions under the conditions of that specific study. researchgate.net

Understanding partitioning is fundamental to assessing a compound's potential to cross biological membranes, which are largely lipophilic barriers. The distribution of a compound between an aqueous phase and a lipophilic phase, such as octanol, provides insight into its lipophilicity. While the study mentioned did not detail specific partition coefficient values for this compound, the observation regarding the lack of interaction in the tested solutions contributes to its in vitro characterization. researchgate.net

For comparison, acyclovir itself is known to have low permeability, contributing to its classification as a Biopharmaceutical Classification System (BCS) class III drug, characterized by high solubility and low permeability. nih.govdrugbank.complos.org This inherent low permeability of the parent compound highlights the importance of studying derivatives like this compound to potentially identify improved permeation characteristics.

Role of Transport Mechanisms

The transport of drug compounds across biological membranes can occur through various mechanisms, including passive diffusion and carrier-mediated transport. For nucleoside analogs like acyclovir and its derivatives, interactions with specific transporters can play a significant role in their absorption and distribution.

While specific detailed research findings on the direct interaction of this compound with transport mechanisms were not extensively available in the consulted literature, studies on related acyclovir derivatives, such as peptide analogs, provide context. For instance, dipeptide esters of acyclovir have demonstrated high affinity towards the intestinal oligopeptide transporter hPEPT1. google.com This suggests that structural modifications to the acyclovir molecule can influence its recognition and transport by specific carrier-mediated systems.

The absorption of drugs in the intestine involves navigating the intestinal epithelial layer, which includes paracellular and transcellular pathways. The paracellular route allows for the diffusion of hydrophilic molecules through the spaces between cells, regulated by tight junctions. mdpi.comd-nb.info The transcellular route involves movement across the cell membrane, which can be mediated by passive diffusion or active transport systems. d-nb.info

Given that acyclovir exhibits low permeability nih.govdrugbank.complos.org, exploring how acetylation at the N2 position affects its interaction with these pathways and potential transporters is a relevant area of investigation in the biopharmaceutical characterization of this compound. However, the specific mechanisms by which this compound traverses biological membranes require further detailed study beyond the scope of the currently available information.

Elucidation of Pharmacological Mechanisms

Prodrug Activation Mechanisms Relevant to N2-Acetylaciclovir

The conversion of this compound to its pharmacologically active form, acyclovir (B1169), is a critical prerequisite for its antiviral activity. This process involves metabolic changes within the body to release the parent drug.

As a prodrug, this compound is designed to be converted into acyclovir following administration. While specific enzymes responsible for the deacetylation of this compound are not extensively detailed in the available literature, the activation of acetylated nucleoside analogues typically involves enzymatic hydrolysis. nih.gov This process would entail the removal of the N2-acetyl group to yield the active drug, acyclovir. The activation of other acyclovir prodrugs, such as valacyclovir (B1662844), relies on esterases for their conversion. nih.gov

The primary mechanism for the activation of this compound is understood to be enzymatic conversion. Based on available scientific literature, there is no significant evidence to suggest that spontaneous chemical rearrangements or the formation of cyclic intermediates play a role in the in vivo conversion of this compound to acyclovir. The stability of the N-acetyl group generally necessitates enzymatic catalysis for its removal under physiological conditions. nih.gov

The principal and intended active metabolite of this compound is acyclovir. medchemexpress.com The core therapeutic activity of this compound is attributable entirely to the systemic availability of acyclovir following the prodrug's administration and subsequent metabolic conversion.

Antiviral Mechanism of Action (through its active form, Acyclovir)

The antiviral activity of this compound is mediated by its active form, acyclovir. Acyclovir is a synthetic purine (B94841) nucleoside analogue with potent and selective activity against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). patsnap.comnih.gov Its mechanism of action is multifaceted, involving intracellular activation and specific targeting of viral replication machinery. patsnap.comwikipedia.org

Acyclovir's selective toxicity towards virus-infected cells is primarily due to its specific intracellular activation pathway, which involves a series of phosphorylation events. patsnap.comnih.gov

Monophosphorylation by Viral Thymidine Kinase : In cells infected with herpesviruses, acyclovir is first converted to acyclovir monophosphate. This initial and crucial phosphorylation step is catalyzed by a virus-encoded enzyme, thymidine kinase (TK). patsnap.comnih.gov Uninfected host cells lack the specific TK that can efficiently phosphorylate acyclovir, which largely accounts for the drug's low toxicity to normal cells. nih.govdrugbank.com

Diphosphorylation and Triphosphorylation by Host Cell Kinases : Following its initial conversion, acyclovir monophosphate is further phosphorylated to acyclovir diphosphate by the host cell's guanylate kinase. Subsequently, other cellular enzymes convert the diphosphate form into the active acyclovir triphosphate. patsnap.com The concentration of acyclovir triphosphate can be 40 to 100 times higher in infected cells compared to uninfected cells. nih.gov

The sequential phosphorylation of acyclovir is summarized in the table below.

| Step | Precursor | Product | Catalyzing Enzyme | Enzyme Origin |

| 1 | Acyclovir | Acyclovir Monophosphate | Thymidine Kinase | Viral |

| 2 | Acyclovir Monophosphate | Acyclovir Diphosphate | Guanylate Kinase | Host Cell |

| 3 | Acyclovir Diphosphate | Acyclovir Triphosphate | Various Cellular Kinases | Host Cell |

The active form of the drug, acyclovir triphosphate, inhibits viral DNA synthesis through two distinct mechanisms. patsnap.comwikipedia.org

Competitive Inhibition of Viral DNA Polymerase : Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. patsnap.com It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the enzyme's active site. Acyclovir triphosphate has a significantly higher affinity for the viral DNA polymerase than for the host cell's DNA polymerase, further contributing to its selective antiviral effect. nih.gov

DNA Chain Termination : Upon incorporation into the growing viral DNA strand by the viral DNA polymerase, acyclovir acts as a chain terminator. patsnap.comwikipedia.org Acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, which is essential for the formation of the phosphodiester bond required to add the next nucleotide. patsnap.com This results in the premature termination of the DNA chain, thereby halting viral replication. patsnap.comnih.gov The viral DNA polymerase is also irreversibly inactivated after binding to the acyclovir-terminated DNA template. nih.gov

The key interactions of acyclovir triphosphate with viral DNA polymerase are detailed below.

| Interaction Mechanism | Description | Consequence |

| Competitive Inhibition | Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for the active site of the viral DNA polymerase. | Reduces the rate of viral DNA synthesis. |

| Chain Termination | After incorporation into the viral DNA, the absence of a 3'-hydroxyl group prevents further elongation of the DNA strand. | Halts viral DNA replication and inactivates the polymerase enzyme. |

Nucleic Acid Chain Termination

The primary mechanism of action for Acyclovir, and hypothetically for its analogue this compound, involves the termination of the viral DNA chain during replication. This process is highly selective for virus-infected cells and is contingent on the viral enzyme, thymidine kinase.

The proposed sequence of events leading to nucleic acid chain termination is as follows:

Selective Phosphorylation: Acyclovir is selectively phosphorylated into acyclovir monophosphate by viral thymidine kinase. This initial step is critical as the viral enzyme is significantly more efficient at phosphorylating acyclovir than the host cell's thymidine kinase.

Conversion to Triphosphate Form: Cellular enzymes subsequently convert the monophosphate form to diphosphate and then to the active triphosphate form, acyclovir triphosphate (ACV-TP).

Inhibition of Viral DNA Polymerase: ACV-TP acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand.

Chain Termination: Once incorporated into the viral DNA, ACV-TP leads to chain termination. Acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, which is essential for the formation of the phosphodiester bond required to elongate the DNA chain. The absence of this group prevents the addition of further nucleotides, thereby halting DNA replication.

Given that this compound retains the core acyclic guanosine structure, it is plausible that it could undergo a similar bioactivation process and subsequently act as a DNA chain terminator. However, the presence of the N2-acetyl group may influence the efficiency of its phosphorylation by viral thymidine kinase or its interaction with viral DNA polymerase. Without direct experimental evidence, this remains a theoretical mechanism.

Cellular Uptake and Intracellular Fate

The entry of Acyclovir into host cells is a crucial step for its antiviral activity. While specific transporters have not been definitively identified, studies suggest that its uptake is mediated by nucleoside transporters.

Once inside the cell, the fate of Acyclovir is dependent on the presence of viral enzymes. In uninfected cells, Acyclovir is a poor substrate for host cell kinases and is therefore not significantly phosphorylated, leading to low levels of the active triphosphate form. This selectivity contributes to the favorable safety profile of Acyclovir.

In virus-infected cells, as previously described, Acyclovir is efficiently phosphorylated to its active triphosphate form. This active metabolite is the key effector molecule that inhibits viral DNA synthesis.

For this compound, the cellular uptake mechanism is likely to be similar to that of Acyclovir, potentially utilizing the same nucleoside transport systems. However, the N2-acetyl modification could alter its affinity for these transporters, thereby affecting the rate and extent of its cellular penetration.

The intracellular fate of this compound is also a subject of speculation. It is possible that the acetyl group may be cleaved by intracellular esterases, converting this compound into Acyclovir, which would then follow the established metabolic pathway. Alternatively, this compound itself may be a substrate for viral and cellular kinases, though likely with different kinetics compared to the parent compound. The metabolic conversion and subsequent antiviral activity of this compound have not been empirically determined.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the requested topics for this compound with specific research findings and data tables.

However, this compound is identified with the PubChem CID 135443999. nih.gov

Structure Activity Relationship Sar and Computational Drug Design

Computational Chemistry Approaches

In Silico Prediction of Biopharmaceutical Parameters (e.g., Partition Coefficients)

In silico prediction plays a significant role in the early assessment of a compound's biopharmaceutical profile, allowing researchers to estimate key properties that influence its ADME characteristics without requiring experimental synthesis or testing. Among the most critical parameters predicted computationally is the partition coefficient, particularly the octanol-water partition coefficient (logP). LogP is a widely used measure of lipophilicity, reflecting the balance between a compound's solubility in a non-polar solvent (like octanol) and a polar solvent (water). This property is fundamental in determining how readily a compound can cross biological membranes, distribute into tissues, and be eliminated from the body. wordpress.comnih.govnih.gov

Various computational algorithms and software tools are employed for in silico prediction of logP and other biopharmaceutical parameters. These methods often rely on the compound's chemical structure and utilize approaches such as atomic contributions, fragment-based calculations (like ClogP), or property-based models. wordpress.comnih.govorganic-chemistry.org The accuracy of these predictions can vary depending on the method used and the complexity of the molecule. researchgate.netvcclab.org

For N2-Acetylaciclovir, in silico methods have been applied to estimate its physicochemical properties. According to data available in public databases, a computed XLogP3 value for this compound is -1.7. nih.gov XLogP3 is a method for predicting logP based on atomic contributions. wordpress.com This predicted value suggests that this compound is relatively hydrophilic compared to compounds with higher logP values.

The partition behavior of this compound, as indicated by its predicted logP, is relevant to its interaction with different environments. Research discussing octanol (B41247) solubility has mentioned this compound and suggested its partitioning behavior is influenced by mutual water/octanol saturation, explaining differences in solubility compared to related compounds like deoxyaciclovir. researchgate.net

Computational tools enable the prediction of a range of biopharmaceutical properties beyond logP, including aqueous solubility, and parameters related to absorption and distribution. nih.govpsds.ac.uksimulations-plus.com These predictions contribute to a broader understanding of a compound's likely behavior in biological systems, guiding further research and development efforts. nih.govnih.govchemrxiv.orgnih.govfortunejournals.comgithub.comnih.gov

The following table summarizes the computed logP value for this compound found through in silico prediction:

| Compound | Predicted LogP (XLogP3) |

| This compound | -1.7 |

Note: Predicted logP values can vary depending on the computational method used.

Preclinical Evaluation and Therapeutic Potential

In Vitro Antiviral Efficacy Studies

There is currently no available data from in vitro studies to assess the antiviral efficacy of N2-Acetylaciclovir.

Activity against Herpes Simplex Virus (HSV)

No published research could be found that evaluates the activity of this compound against Herpes Simplex Virus (HSV-1 or HSV-2).

Activity against Varicella-Zoster Virus (VZV)

There are no available studies on the in vitro activity of this compound against Varicella-Zoster Virus (VZV).

Assessment of Cytotoxicity in Cellular Models

No data is available from studies assessing the cytotoxicity of this compound in cellular models.

In Vivo Efficacy Assessments of this compound or its Formation

No in vivo studies in animal models or humans have been published that assess the efficacy of this compound or its potential formation from a prodrug.

Research on Drug Resistance Pathways (if applicable to this compound or its metabolites)

As there is no information on the antiviral activity or mechanism of action of this compound, there is consequently no research on potential drug resistance pathways associated with this compound or its metabolites.

Future Perspectives and Advanced Research Avenues

N2-Acetylaciclovir's Position in the Antiviral Drug Discovery Pipeline

While acyclovir (B1169) is a well-established antiviral, research continues into improving antiviral therapies and exploring new candidates. The antiviral drug discovery pipeline involves identifying and developing compounds that can effectively target viruses. respiratory-therapy.comintrepidalliance.org this compound, being a related compound, could be relevant in this context. Although direct evidence placing this compound itself as a primary candidate currently in major antiviral pipelines is limited in the search results, its relationship to acyclovir suggests potential avenues. Research into modified nucleoside analogs, like acyclovir derivatives, is a part of broader antiviral development efforts. nih.gov The synthesis of N2-acetylacyclovir has been documented in the literature, often in the context of studying acyclovir and its related compounds. nih.gov Future research might explore if modifications like N2-acetylation could influence pharmacokinetic properties, cellular uptake, or metabolism in ways that could be beneficial in specific antiviral strategies, potentially positioning it or related analogs for further investigation within the early stages of drug discovery pipelines.

Exploration of Combination Therapy Strategies

Combination therapy in antiviral treatment involves using multiple drugs to target different stages of the viral life cycle or to enhance efficacy and reduce resistance. nih.gov Acyclovir is sometimes used in combination therapies, although the search results did not provide specific details on this compound's role in such strategies. However, the broader field of antiviral development includes the exploration of combination approaches for various viruses. respiratory-therapy.comintrepidalliance.orgnih.gov Research into the potential of this compound in combination therapies would likely involve investigating synergistic effects with other antiviral agents against specific viral pathogens. This could involve in vitro studies to assess combined inhibitory effects or in vivo models to evaluate improved outcomes compared to monotherapy. The rationale for including this compound in a combination therapy would depend on its specific pharmacological profile and its interaction with other drugs.

Advanced Bioanalytical Method Development for this compound and Metabolites

The accurate and reliable quantification of drugs and their metabolites in biological matrices is crucial for pharmacokinetic studies, clinical analysis, and drug metabolism research. europa.eucuni.cznih.gov Advanced bioanalytical methods, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this purpose. cuni.czdmdg.org Given that this compound is a related compound and potential metabolite or impurity of acyclovir, the development of sensitive and selective bioanalytical methods for its detection alongside acyclovir and other metabolites is important. Guidelines exist for the validation of bioanalytical methods, emphasizing aspects like selectivity, accuracy, precision, and stability in various biological matrices. europa.eunih.govbioanalysis-zone.com Developing methods for this compound would involve considerations such as sample preparation from biological fluids (e.g., plasma, urine), chromatographic separation to distinguish it from related compounds, and sensitive detection using mass spectrometry. cuni.czdmdg.org Such methods would be vital for any future studies investigating the pharmacokinetics, metabolism, or potential therapeutic activity of this compound.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N2-Acetylaciclovir with high purity?

- Methodological Answer : Synthesis should follow validated organic chemistry protocols, including acetylation of acyclovir under controlled conditions (e.g., using acetic anhydride in anhydrous environments). Purity assessment requires orthogonal analytical methods such as HPLC (≥95% purity threshold) and NMR for structural confirmation . Detailed documentation of reagents (manufacturer, batch number, purity) and reaction conditions (temperature, solvent ratios) is critical for reproducibility . For novel synthesis routes, provide full spectral data and comparison to literature values .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies must adhere to ICH guidelines, testing degradation under stress conditions (e.g., heat, light, humidity). Use accelerated stability protocols (40°C/75% RH) with time-point sampling. Analytical methods like mass spectrometry and UV spectrophotometry can identify degradation products. Statistical analysis (e.g., ANOVA) should confirm significance of observed changes . Include control batches and replicate experiments to minimize variability .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS is preferred for its sensitivity and specificity in complex matrices (e.g., plasma, tissue homogenates). Validate assays per FDA guidelines, including calibration curves (linear range: 1–1000 ng/mL), recovery rates (>80%), and inter-day precision (CV <15%) . Cross-validate with ELISA or UV-VIS where applicable to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct comparative pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and use mechanistic assays (e.g., enzyme inhibition kinetics) to identify bottlenecks. Apply systems pharmacology modeling to integrate in vitro IC₅₀ values with in vivo exposure data . Re-evaluate experimental conditions (e.g., cell line selection, dosing regimens) for biological relevance .

Q. What strategies optimize the development of cell-based assays for studying this compound’s antiviral mechanisms?

- Methodological Answer : Use reporter assays (e.g., luciferase-tagged viral replication systems) to quantify drug efficacy dynamically. Predefine acceptance criteria (e.g., Z’ factor >0.5) and include controls for cytotoxicity (e.g., MTT assays). Validate findings with orthogonal methods like qPCR for viral load quantification. Document assay parameters (cell passage number, serum batch) to ensure consistency .

Q. How should researchers design studies to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Employ population PK modeling using nonlinear mixed-effects software (e.g., NONMEM). Collect dense sampling data for AUC, Cmax, and clearance rates. Corrogate PK parameters with PD endpoints (e.g., viral titer reduction) via Emax models. Use bootstrap or Monte Carlo simulations to account for inter-subject variability .

Q. What frameworks are effective for formulating hypotheses about this compound’s off-target effects?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use cheminformatics tools (e.g., molecular docking) to predict off-target interactions with human kinases or transporters. Validate predictions via high-throughput screening or proteomics .

Methodological Considerations for Data Interpretation

- Addressing Contradictions : Compare experimental designs (e.g., dosing schedules, model organisms) across studies. Perform meta-analyses to identify confounding variables (e.g., genetic background differences in animal models) .

- Reproducibility : Follow ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data recording. Share raw datasets and analysis code via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.